

Asymmetric Synthesis of Chiral Azepane Building Blocks: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Azepan-3-amine

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Introduction

Chiral azepane scaffolds are privileged seven-membered nitrogen-containing heterocycles that are integral components of a wide array of biologically active natural products and pharmaceutical agents.^{[1][2]} Their unique three-dimensional architecture allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. Consequently, the development of robust and efficient asymmetric methods to access enantiomerically pure azepane building blocks is of paramount importance in medicinal chemistry and drug discovery.^[3]

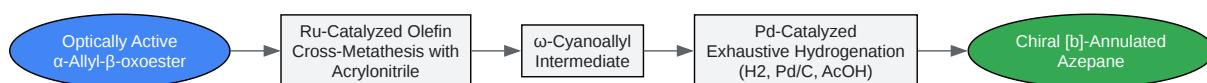
These application notes provide detailed protocols for several state-of-the-art methodologies for the asymmetric synthesis of chiral azepane derivatives. The presented methods include catalytic enantioselective ring-closing reactions, ring expansions, and tandem processes, offering access to a diverse range of functionalized azepane cores. All quantitative data are summarized in structured tables for straightforward comparison, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds via Olefin Metathesis and

Reductive Amination

A highly effective two-step method for preparing cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds from optically active cyclic α -allyl- β -oxoesters has been developed.[4][5] The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed dihydrogenation that encompasses three sequential processes: hydrogenation of the C=C double and C≡N triple bonds, and a subsequent reductive amination. This sequence stereoselectively yields annulated azepanes with a relative trans-configuration and high enantiopurity.[4][5]

Experimental Workflow



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Caption: General workflow for the synthesis of [b]-annulated azepanes.

Quantitative Data

Starting Material (α -Allyl- β -oxoester)	Product (Azepane)	Overall Yield (%)	Enantiomeric Excess (% ee)
Ethyl (R)-1-allyl-2-oxocyclopentanecarboxylate	Ethyl (5aR,8aR)-octahydro-1H-cyclopenta[b]azepine-5a-carboxylate	77	>97
Ethyl (R)-1-allyl-2-oxo-2,3-dihydro-1H-indene-1-carboxylate	Ethyl (5aR,9aR)-decahydrobenzo[b]azepine-5a-carboxylate	49	>98
Ethyl (R)-1-allyl-2-oxocycloheptanecarboxylate	Ethyl (5aR,10aR)-decahydrocyclohepta[b]azepine-5a-carboxylate	57	>97

Detailed Experimental Protocol

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis

- To a solution of the optically active cyclic α -allyl- β -oxoester (1.0 equiv) in toluene (0.05 M), add acrylonitrile (1.5 equiv) and Hoveyda-Grubbs II catalyst (1 mol%).
- Stir the reaction mixture at 90 °C for 18 hours.
- Add a second portion of acrylonitrile (2.5 equiv) and Hoveyda-Grubbs II catalyst (1 mol%).
- Continue stirring at 90 °C for an additional 6 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the ω -cyanoallyl intermediate.[5]

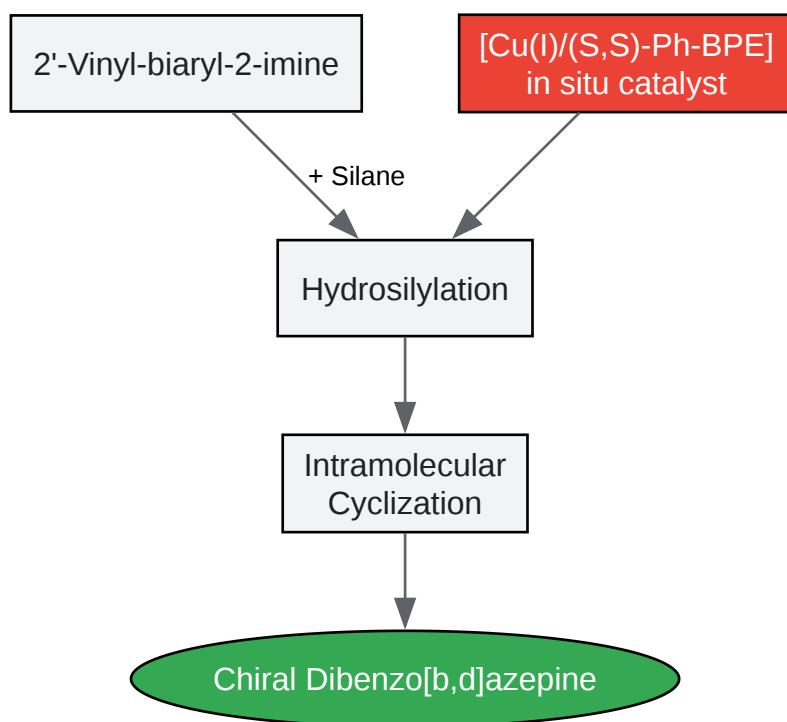
Step 2: Palladium-Catalyzed Exhaustive Hydrogenation and Reductive Amination

- In a high-pressure autoclave, dissolve the ω -cyanoallyl intermediate (1.0 equiv) in methanol.
- Add palladium on carbon (10% w/w) and acetic acid (5.0 equiv).
- Pressurize the autoclave with hydrogen gas to 11 bar.
- Stir the reaction mixture at 80 °C for 24 hours.
- After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite®, washing with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final [b]-annulated azepane.[5]

Copper-Catalyzed Asymmetric Synthesis of Dibenzo[b,d]azepines

A highly efficient copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides access to dibenzo[b,d]azepines containing both central and axial stereogenic elements.^{[6][7]} This method demonstrates excellent yields and stereoselectivities under mild reaction conditions. A related borylative cyclization can also be performed to furnish versatile boronic ester derivatives.^{[6][8]}

Reaction Mechanism Overview



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Caption: Key steps in the Cu-catalyzed reductive cyclization.

Quantitative Data

Substrate (Imine)	Product (Dibenzo[b,d]a zepine)	Yield (%)	Diastereomeri c Ratio (d.r.)	Enantiomeric Excess (% ee)
(E)-N-(2'-vinyl- [1,1'-biphenyl]-2- yl)methanimine	(S)-5,7- dihydrodibenzo[b ,d]azepine	98	>20:1	99
(E)-N-(4- methoxy-2'-vinyl- [1,1'-biphenyl]-2- yl)methanimine	(S)-2-methoxy- 5,7- dihydrodibenzo[b ,d]azepine	95	>20:1	98
(E)-N-(2'-vinyl-4'- (trifluoromethyl)- [1,1'-biphenyl]-2- yl)methanimine	(S)-9- (trifluoromethyl)- 5,7- dihydrodibenzo[b ,d]azepine	92	>20:1	99

Detailed Experimental Protocol

General Procedure for Asymmetric Reductive Cyclization

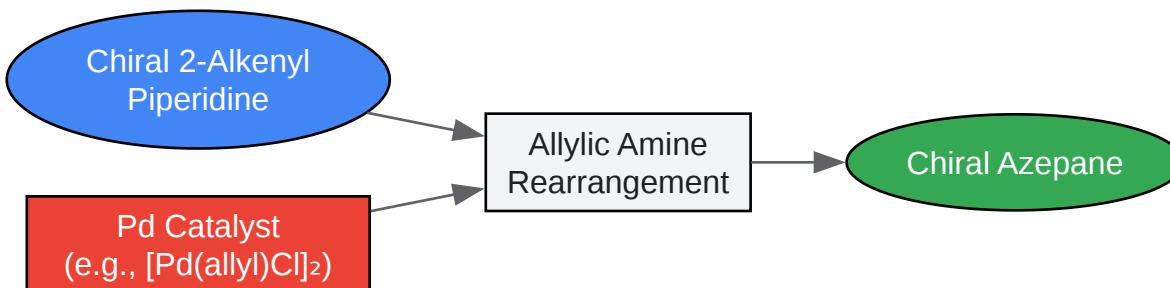
- In a glovebox, add $\text{Cu}(\text{OAc})_2$ (1.0 mol%), (S,S)-Ph-BPE ligand (1.1 mol%), and NaOtBu (5.0 mol%) to a vial.
- Add toluene and stir the mixture at room temperature for 30 minutes.
- Add a solution of the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv) in toluene.
- Add polymethylhydrosiloxane (PMHS, 3.0 equiv) dropwise.
- Stir the reaction at room temperature for 36 hours.
- Quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the chiral dibenzo[b,d]azepine.[6][8]

Stereoselective Piperidine Ring Expansion

Diastereomerically pure azepane derivatives can be synthesized with high stereoselectivity and in excellent yields through the ring expansion of substituted piperidines.[9][10] This strategy provides a powerful tool for converting readily available six-membered rings into the more complex seven-membered azepane core. A palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines is a notable example of this approach.[3][11]

Logical Relationship of the Transformation



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Caption: Palladium-catalyzed piperidine to azepane ring expansion.

Quantitative Data

Substrate (Piperidine Derivative)	Catalyst (mol%)	Solvent	Temp (°C)	Yield (%)	Enantiomeri c Excess (%) ee)
N-Ts-2-(E)- propenylpiperi- dine	[Pd(allyl)Cl] ₂ (5)	MeCN	60	85	95
N-Boc-2-(E)- butenylpiperi- dine	[Pd(allyl)Cl] ₂ (5)	DCE	80	78	92
N-Cbz-2-(E)- styrylpiperidi- ne	[Pd(allyl)Cl] ₂ (2.5)	DCM	40	91	96

Detailed Experimental Protocol

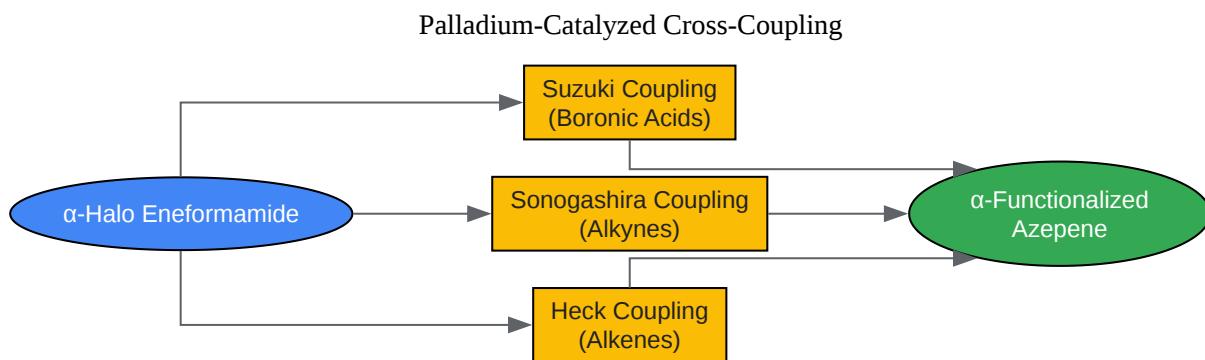
General Procedure for Palladium-Catalyzed Ring Expansion

- To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).
- Heat the reaction mixture to a temperature ranging from 40 to 80 °C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.^[11]

Synthesis of Functionalized Azepanes via Cross-Coupling of α -Halo Eneformamides

Functionalized azepanes can be accessed through the palladium-mediated cross-coupling of α -halo eneformamides with various nucleophiles under mild conditions.[12][13] This method allows for the introduction of alkenyl, alkynyl, and aryl substituents at the α -position of the azepane precursor, providing a versatile entry to a range of derivatives.

Experimental Workflow



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Caption: Cross-coupling strategies for functionalizing azepenes.

Quantitative Data

Coupling Reaction	α -Halo Eneformamide	Coupling Partner	Product	Yield (%)
Heck	α -Iodo eneformamide	Styrene	α -Styryl azepene	85
Sonogashira	α -Bromo eneformamide	Phenylacetylene	α -Phenylethynyl azepene	92
Suzuki	α -Iodo eneformamide	Phenylboronic acid	α -Phenyl azepene	78

Detailed Experimental Protocol

General Procedure for Suzuki Coupling

- To a reaction vial, add the α -halo eneformamide (1.0 equiv), phenylboronic acid (1.5 equiv), $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and K_2CO_3 (2.0 equiv).
- Add a mixture of dioxane and water (4:1) as the solvent.
- Stir the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the α -arylated azepene.[12]

Conclusion

The methodologies presented herein represent powerful and versatile strategies for the asymmetric synthesis of chiral azepane building blocks. These protocols provide researchers in drug discovery and organic synthesis with the tools to access a wide variety of enantiomerically enriched azepane scaffolds, which are crucial for the development of novel therapeutics. The choice of a particular synthetic route will depend on the desired substitution pattern and the availability of starting materials. The detailed experimental procedures and compiled quantitative data serve as a practical guide for the implementation of these synthetic transformations in a laboratory setting.

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